![molecular formula C15H30O B040504 2-Cyclododecylpropan-1-ol CAS No. 118562-73-5](/img/structure/B40504.png)
2-Cyclododecylpropan-1-ol
Overview
Description
“2-Cyclododecylpropan-1-ol” is an organic compound with the molecular formula C15H30O . It is also known by the trade name Hydroxyambran .
Synthesis Analysis
The preparation of 2-cyclododecylpropan-1-ol has been performed using two complementary synthesis routes . A high target product yield was achieved for one of the routes investigated by means of a heterogeneously and a consecutive homogeneously catalysed .
Molecular Structure Analysis
The molecular structure of 2-Cyclododecylpropan-1-ol is represented by the formula C15H30O . More detailed information about its structure might be available in specific databases or scientific literature.
Scientific Research Applications
Molecular Recognition : Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol has been identified as an effective agent for recognizing enantiomers of acids using NMR and fluorescence spectroscopy, suggesting potential practical applications in molecular recognition (Khanvilkar & Bedekar, 2018).
Stereocontrolled Synthesis : Research on stereocontrolled approaches to 2-(2-aminoalkyl)-1-hydroxycyclopropanes has facilitated the preparation of racemic and steric racemic compounds, showcasing unique properties useful in synthetic chemistry (Baird, Huber, & Clegg, 2001).
Cyclodextrins in Various Industries : Cyclodextrins, which share structural similarities with 2-Cyclododecylpropan-1-ol, find applications in pharmaceuticals, food, cosmetics, packaging, textiles, biocatalysis, and separation science (Singh, Sharma, & Banerjee, 2002). They are also significant in improving drug delivery by enhancing aqueous solubility, bioavailability, and stability in pharmaceutical formulations (Loftsson, Jarho, Másson, & Järvinen, 2005).
Biocompatibility and Effectiveness : Cyclodextrins are noted for their biocompatibility, low toxicity, and effectiveness in pharmaceutical applications, including improving drug bioavailability and nucleic acid delivery (Davis & Brewster, 2004).
Novel Polycyclic Hydrocarbons : The cyclodehydration of indane-1-ols and indan-1-ones, a process related to the chemistry of cyclododecyl compounds, leads to the development of novel polycyclic hydrocarbons known as centropolyindanes. This process is effective in constructing three-dimensional carbocyclic frameworks (Kuck, 1996).
Versatile Applications in Various Fields : Cyclodextrins, owing to their host-guest complexation properties, exhibit versatile benefits across different industries, providing solutions to various scientific problems and garnering commercial interest (Sharma & Baldi, 2016).
Cyclodextrin-Catalyzed Organic Synthesis : Cyclodextrin-catalyzed organic reactions show significant promise for organic synthesis, with applications in various fields and potential for future research directions (Bai, Tian, Zhao, Huang, & Wang, 2017).
Safety And Hazards
properties
IUPAC Name |
2-cyclododecylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-14(13-16)15-11-9-7-5-3-2-4-6-8-10-12-15/h14-16H,2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHTUDYDJUHYMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCCCCCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051598 | |
Record name | 2-Cyclododecylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclododecylpropan-1-ol | |
CAS RN |
118562-73-5 | |
Record name | 2-Cyclododecylpropan-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118562-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclododecaneethanol, beta-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118562735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclododecaneethanol, .beta.-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Cyclododecylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclododecylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.087 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-cyclododecylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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